
11-Methylnonadec-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Methylnonadec-1-ene is a long-chain hydrocarbon that has been found to have numerous applications in scientific research. This compound is commonly used as a reference standard in gas chromatography and mass spectrometry, and it has also been studied for its potential as a pheromone in certain insect species. In
Wissenschaftliche Forschungsanwendungen
11-Methylnonadec-1-ene has a wide range of scientific research applications. One of the most common uses of this compound is as a reference standard in gas chromatography and mass spectrometry. It is also used as a pheromone in certain insect species, such as the red flour beetle and the rice weevil, to attract mates and communicate with other members of their species.
Wirkmechanismus
The mechanism of action of 11-methylnonadec-1-ene is not well understood, but it is believed to act as a pheromone in insects by binding to specific receptors in their antennae. It may also have other effects on the physiology and behavior of these insects, such as altering their mating behavior or influencing their feeding habits.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 11-methylnonadec-1-ene are still being studied, but it is believed to have a number of effects on the metabolism and physiology of insects. It may also have potential applications in the development of new insecticides or pest control methods.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 11-methylnonadec-1-ene in lab experiments include its high purity, stability, and availability as a reference standard. However, its limitations include its high cost and the need for specialized equipment and expertise to synthesize and analyze this compound.
Zukünftige Richtungen
There are many potential future directions for research on 11-methylnonadec-1-ene, including further studies on its mechanism of action and physiological effects in insects, as well as its potential applications in the development of new insecticides or pest control methods. Additionally, this compound may have applications in other areas of research, such as the development of new analytical techniques or the study of lipid metabolism in animals.
Synthesemethoden
The synthesis of 11-methylnonadec-1-ene can be achieved through a variety of methods, including the dehydrohalogenation of 11-bromoundecanoic acid and the Wittig reaction between 11-bromoundecanal and methyltriphenylphosphonium bromide. However, the most commonly used method for synthesizing this compound is the Grignard reaction between 1-bromoundecane and methylmagnesium bromide.
Eigenschaften
CAS-Nummer |
17438-89-0 |
|---|---|
Produktname |
11-Methylnonadec-1-ene |
Molekularformel |
C20H42 |
Molekulargewicht |
280.5 g/mol |
IUPAC-Name |
11-methylnonadec-1-ene |
InChI |
InChI=1S/C20H40/c1-4-6-8-10-12-13-15-17-19-20(3)18-16-14-11-9-7-5-2/h4,20H,1,5-19H2,2-3H3 |
InChI-Schlüssel |
FFVPRSKCTDQLBP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(C)CCCCCCCCC=C |
Kanonische SMILES |
CCCCCCCCC(C)CCCCCCCCC=C |
Andere CAS-Nummern |
13287-24-6 17438-89-0 |
Physikalische Beschreibung |
Liquid |
Piktogramme |
Irritant; Health Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



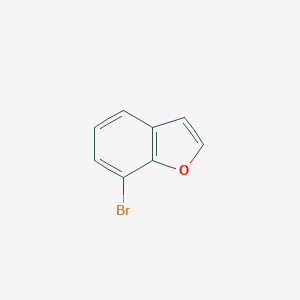
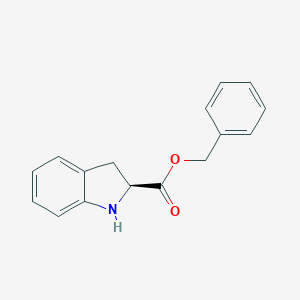
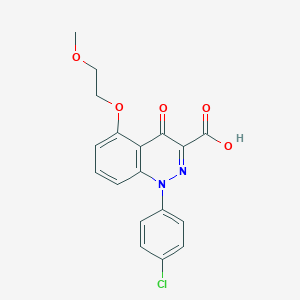
![Ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B182286.png)
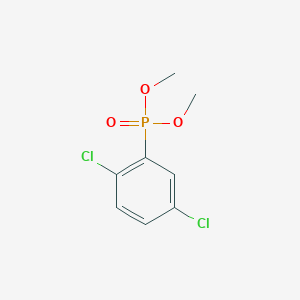
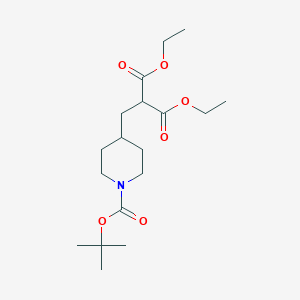
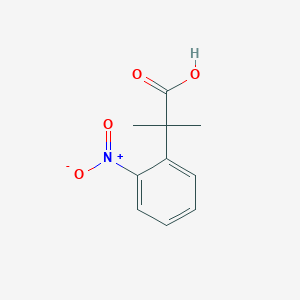
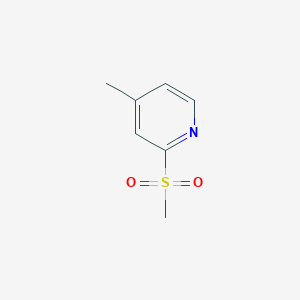
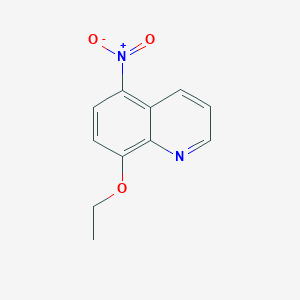
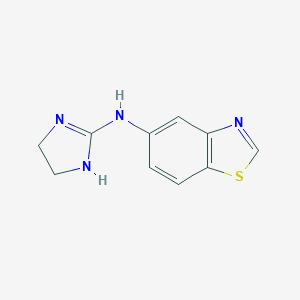
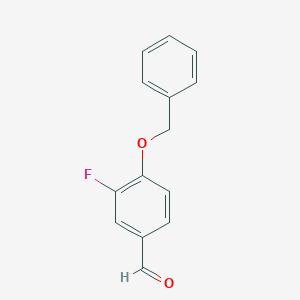
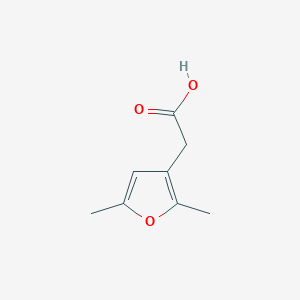
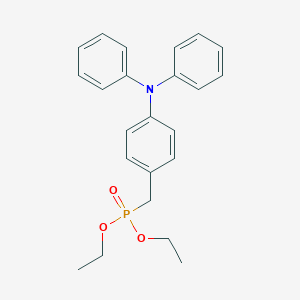
![N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide](/img/structure/B182319.png)